CCT241533 hydrochloride

CHK2 Selectivity Kinase Profiling CHK1

Researchers mapping CHK2-specific DDR pathways often face confounding off-target effects from dual CHK1/CHK2 inhibitors such as AZD7762. CCT241533 hydrochloride is engineered for high CHK2 selectivity to eliminate these confounds. • 63-fold selectivity over CHK1: IC50 3 nM (CHK2) vs 190 nM (CHK1); Ki 1.16 nM • Minimal cross-reactivity against 84+ kinases at 1 μM, confirmed by X-ray crystallography • Low hERG liability (IC50 22 μM) for reduced cardiotoxicity risk in in vivo models • Potentiates PARP inhibitor cytotoxicity in p53-defective cancer cell lines • ≥98% purity; shipped ambient; stock available in mg to gram quantities

Molecular Formula C23H28ClFN4O4
Molecular Weight 478.9 g/mol
CAS No. 1431697-96-9
Cat. No. B606546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT241533 hydrochloride
CAS1431697-96-9
SynonymsCCT241533;  CCT-241533;  CCT 241533;  CCT-241533 HCl;  CCT 241533 dihydrochloride
Molecular FormulaC23H28ClFN4O4
Molecular Weight478.9 g/mol
Structural Identifiers
SMILESCC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl
InChIInChI=1S/C23H27FN4O4.ClH/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29;/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28);1H/t15-,17-;/m1./s1
InChIKeyLAKJUTZIXHTMPC-SSPJITILSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CCT241533: A Highly Selective CHK2 Inhibitor for DNA Damage Research


The compound 4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;hydrochloride, commonly known as CCT241533, is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2) [1]. With a biochemical IC50 of 3 nM and a Ki of 1.16 nM [1], CCT241533 is widely used as a chemical probe in oncology research to dissect the DNA damage response (DDR) pathways. Its mechanism of action has been confirmed by X-ray crystallography, which shows it binds within the ATP pocket of the CHK2 kinase domain [2].

Why Potency and Selectivity Prevent Generic CHK2 Inhibitor Substitution


Generic substitution among CHK2 inhibitors is not supported by data due to significant differences in target selectivity, off-target liabilities, and functional outcomes. Many early or dual CHK1/CHK2 inhibitors, such as AZD7762, suffer from a lack of selectivity and have shown dose-limiting toxicities in clinical trials, primarily due to CHK1 inhibition [1]. In contrast, CCT241533 was specifically engineered for high CHK2 selectivity to minimize these off-target effects [2]. This high degree of selectivity is critical for experiments designed to specifically probe CHK2's role in the DNA damage response without the confounding influence of CHK1 or other kinase inhibition. The quantitative evidence below demonstrates that CCT241533's unique profile makes it the appropriate choice for applications requiring a clean, well-characterized CHK2-specific chemical probe.

Quantitative Evidence Differentiating CCT241533 from Other CHK2/CHK1 Inhibitors


Unmatched CHK2 Selectivity over CHK1

CCT241533 demonstrates a significantly higher selectivity for CHK2 over CHK1 compared to other well-known CHK inhibitors. It exhibits a 63-fold selectivity for CHK2 (IC50 = 3 nM) over CHK1 (IC50 = 190 nM) [1]. In direct comparison, the dual CHK1/CHK2 inhibitor AZD7762 is nearly equipotent against both kinases (CHK1 IC50 = 5 nM, CHK2 IC50 < 10 nM), demonstrating very low selectivity . Similarly, the CHK1 inhibitor PF-477736 is ~100-fold selective for CHK1 (Ki = 0.49 nM) over CHK2 (Ki = 47 nM) , which is the opposite selectivity profile.

CHK2 Selectivity Kinase Profiling CHK1 PF-477736 AZD7762

Superior Kinase Panel Selectivity Profile

CCT241533 demonstrates exceptional selectivity when profiled against a broad panel of kinases. It shows minimal cross-reactivity against a panel of 84 other kinases at a concentration of 1 µM, with activity found for only four kinases (PHK, GCK, MLKI, and MARK3) [1]. In contrast, another CHK2 inhibitor, VRX0466617, has a reported IC50 of 140 nM for CHK2, indicating significantly lower potency and a different selectivity profile [2].

Kinase Selectivity Off-target Effects Chemical Probe VRX0466617

Reduced hERG Liability and Cardiotoxicity Risk

A key differentiator for CCT241533 is its significantly reduced potential for cardiotoxicity, a common liability for compounds in its chemical class. Through structure-based design, the off-target activity at hERG ion channels was successfully reduced. CCT241533 demonstrates a low hERG inhibition with an IC50 of 22 µM [1]. While specific quantitative hERG data for every close analog is not always published, the researchers noted that this was a major optimization step to overcome the inherent hERG liability of the core scaffold [2].

hERG Cardiotoxicity ADMET Safety Pharmacology

Validated Cellular Target Engagement

CCT241533 has been functionally validated to engage its target in a cellular context, a critical piece of evidence for a chemical probe. In human tumor cell lines (HT29, HeLa) subjected to DNA damage (etoposide), CCT241533 potently blocked CHK2 activity. This was demonstrated by the inhibition of CHK2 autophosphorylation at serine 516 (pS516), a direct measure of CHK2 kinase activity, at concentrations as low as 1 µM [1].

Target Engagement Biomarker Cellular Assay DNA Damage

Optimal Research Applications for CCT241533


Selective CHK2 Pathway Dissection in DDR Studies

CCT241533 is the ideal tool compound for researchers aiming to specifically interrogate the role of CHK2 in the DNA damage response without confounding effects on CHK1. Its 63-fold selectivity over CHK1 is a critical differentiator, making it superior to dual inhibitors like AZD7762 or PF-477736 for these specific pathway-mapping experiments [1].

Synthetic Lethality with PARP Inhibitors

Research has shown that CCT241533 significantly potentiates the cytotoxicity of PARP inhibitors like olaparib and rucaparib, particularly in p53-defective cancer cells [1]. Its clean selectivity profile makes it the preferred CHK2 inhibitor for exploring this specific synthetic lethal interaction, as the effect can be more confidently attributed to CHK2 inhibition alone, as opposed to a dual CHK1/CHK2 inhibitor [1].

Cardiac Safety Profiling in In Vivo Oncology Models

For researchers planning to move CHK2 inhibitors into animal models, CCT241533's optimized profile, with a low hERG IC50 of 22 µM, reduces the risk of cardiotoxicity that plagues many related kinase inhibitors [2]. This makes it a more suitable candidate for early *in vivo* efficacy and tolerability studies where cardiovascular confounds must be minimized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCT241533 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.